molecular formula C7H14ClNO B1367239 4-(1-Chloropropan-2-yl)morpholine CAS No. 76191-26-9

4-(1-Chloropropan-2-yl)morpholine

Cat. No. B1367239
CAS RN: 76191-26-9
M. Wt: 163.64 g/mol
InChI Key: PTZCJFNGSYXQBD-UHFFFAOYSA-N
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Description

“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of morpholines, including “4-(1-Chloropropan-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(1-Chloropropan-2-yl)morpholine” consists of a morpholine ring with a chloropropan-2-yl group attached to it . The molecular weight of this compound is 163.64 g/mol.


Physical And Chemical Properties Analysis

“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . The molecular weight of this compound is 163.64 g/mol.

Scientific Research Applications

  • Pharmaceutical Applications

    • Morpholine is a multipurpose lead compound developed by chemical designing for active molecules which are pharmacologically potent . It shows a broad spectrum of pharmacological profile .
    • Morpholine nucleus is found in biologically active molecules and pharmaceuticals . It’s used in the synthesis of biologically active compounds .
    • Morpholine derivatives have been found to have a variety of pharmacological activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
  • Chemical Synthesis

    • Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids , β-amino alcohols , peptides , as well as building blocks for the synthesis of biologically active compounds .
    • It’s used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
    • Various functionalized morpholine occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .
  • Electrotechnical Applications

    • A reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine is used in electrotechnical applications .
  • Photovoltaic Materials

    • Electron-acceptor heterocycles, such as those that can be formed from morpholine derivatives, find application in several photovoltaic materials .
    • These materials are used in devices such as dye-sensitized solar cells, organic near-infrared materials, organic light-emitting diodes (OLEDs), charge transfer materials, and others .
    • The results or outcomes obtained could include enhanced efficiency, stability, or performance of the photovoltaic material or device .

Safety And Hazards

The safety data sheet for morpholine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility .

Future Directions

While the future directions for “4-(1-Chloropropan-2-yl)morpholine” specifically are not mentioned in the search results, indole derivatives, which include morpholine derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-(1-chloropropan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCJFNGSYXQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509651
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Chloropropan-2-yl)morpholine

CAS RN

76191-26-9
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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